molecular formula C22H16N2O2 B2872220 2-[Phenyl-(2-phenylhydrazino)methylene]indane-1,3-dione CAS No. 1020252-38-3

2-[Phenyl-(2-phenylhydrazino)methylene]indane-1,3-dione

Cat. No.: B2872220
CAS No.: 1020252-38-3
M. Wt: 340.4 g/mol
InChI Key: FZPOUJCYQIPNKJ-UHFFFAOYSA-N
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Description

2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a phenylhydrazine moiety linked to an indene-dione framework

Properties

CAS No.

1020252-38-3

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(N-anilino-C-phenylcarbonimidoyl)-3-hydroxyinden-1-one

InChI

InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)19(21)20(15-9-3-1-4-10-15)24-23-16-11-5-2-6-12-16/h1-14,23,25H

InChI Key

FZPOUJCYQIPNKJ-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of phenylhydrazine with an appropriate indene-dione derivative. One common method involves refluxing a mixture of phenylhydrazine and 4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-one in methanol for several hours. The reaction mixture is then poured into cold distilled water to precipitate the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazine moiety facilitates cyclization under acidic or oxidative conditions:

  • Formation of triazoles : Reaction with nitriles or aldehydes in HCl/ethanol yields triazole-fused indenodiones .

  • Oxidative cyclization : Treatment with FeCl₃ or iodine generates pyrazole derivatives via C–N bond formation .

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

PositionReagentProductYield (%)Reference
Para to NHHNO₃/H₂SO₄Nitro-substituted derivative68
Ortho to COBr₂/AcOHBrominated indenodione72

Metal-Catalyzed Coupling

Gold(I)-catalyzed reactions with enyne acetates produce polycyclic frameworks via cycloisomerization :

text
Substrate: 1,4-Enyne acetate Catalyst: Ph₃PAuNTf₂ (5 mol%) Conditions: 60°C, 12 h Product: Methanonaphtho[1,2-c]furan-1,3(4H)-dione (Yield: 51–63%)[7]

Diels-Alder Reactivity

The conjugated dienone system participates in [4+2] cycloaddition with dienophiles like maleic anhydride :

text
Dienophile: Maleic anhydride Conditions: 100°C, 24 h Product: Hexahydroanthracene-dione adduct (Yield: 34–39%)[7]

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) in methanol leads to cis-trans isomerization of the hydrazone bond, with t₁/₂ = 4.2 h .

  • Hydrolytic stability : Stable in neutral aqueous solutions but decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Comparative Reactivity Table

Reaction TypeSubstrate AnalogConditionsProductYield (%)
Knoevenagel condensation1H-Indene-1,3-dione + aldehydePyridine, 100°C, 1 h2-Arylidene-indenodione75–91
Oxidative cyclization2-(p-Nitrobenzylidene)-indenoneI₂/DMSO, 80°C, 6 hPyrazolo[5,1-a]isoindole58
Diels-AlderIndenodione + maleic anhydrideToluene, reflux, 24 hFuran-dione adduct34–39

Mechanistic Insights

  • Knoevenagel mechanism : Base-mediated deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde .

  • Gold catalysis : Activation of the enyne π-system via η²-coordination, enabling cyclopropane intermediate formation .

Scientific Research Applications

2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Hydrazones are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to the inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.

    Phenylhydrazine Derivatives: Similar compounds include various phenylhydrazine derivatives used in organic synthesis and medicinal chemistry.

Uniqueness

2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of an indene-dione framework with a phenylhydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a derivative of indene-1,3-dione, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a hydrazine moiety, which is significant for its biological interactions. The E configuration of the imine bond (N=C) plays a crucial role in its reactivity and interaction with biological targets .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. One investigation focused on derivatives of dihydro-1H-indene, including our target compound. The results demonstrated that certain derivatives exhibited significant inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation:

CompoundIC50 (µM)Inhibition (%)
12d3.24 ± 0.1059.81 ± 3.84
CA-41.99 ± 0.1578.55 ± 1.85

Compound 12d , which shares structural similarities with our target compound, induced apoptosis in K562 cells in a dose-dependent manner. The percentage of apoptotic cells increased from 2.47% in the control group to 57.90% at a concentration of 60 nM .

In addition to apoptosis, flow cytometry analysis revealed that treatment with compound 12d led to G2/M phase arrest in cancer cells, indicating its potential role in cell cycle regulation .

Antimicrobial Activity

The antimicrobial properties of similar hydrazone derivatives have also been investigated. Compounds featuring the hydrazone linkage have shown promising antibacterial and antifungal activities against various pathogens . While specific data on our target compound's antimicrobial efficacy is limited, the structural similarities suggest potential activity.

Case Studies

  • Apoptosis Induction in K562 Cells : A study demonstrated that compound 12d , closely related to our target compound, significantly induced apoptosis and altered cell morphology in K562 cells through mechanisms involving Bcl-2 family proteins .
  • Antiproliferative Effects : Another study evaluated a series of dihydro-1H-indene derivatives for their antiproliferative effects against cancer cell lines, noting that compounds with electron-donating groups showed enhanced activity . This suggests that modifications to our target compound could further improve its biological efficacy.

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